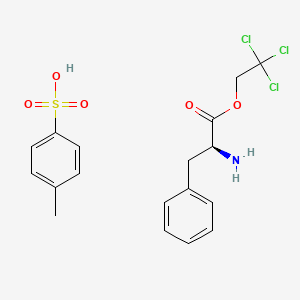

4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester

Descripción general

Descripción

4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester is a compound with the molecular formula C18H20Cl3NO5S and a molecular weight of 468.77 g/mol . It is commonly used in organic synthesis due to its unique chemical properties. The compound appears as a light pink solid and is known for its stability and reactivity in various chemical reactions.

Métodos De Preparación

The synthesis of 4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester involves several steps. One common method includes the reaction of L-Phenylalanine with 4-Methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods often involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release L-Phenylalanine, which can then participate in various biochemical pathways . The sulfonate group enhances the compound’s solubility and reactivity, facilitating its use in different chemical reactions.

Comparación Con Compuestos Similares

4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester can be compared with other similar compounds such as:

4-Methylbenzenesulfonate L-Tyrosine 2,2,2-Trichloroethyl Ester: Similar in structure but contains a hydroxyl group on the aromatic ring, leading to different reactivity and applications.

4-Methylbenzenesulfonate L-Tryptophan 2,2,2-Trichloroethyl Ester: Contains an indole ring, which significantly alters its chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications .

Actividad Biológica

4-Methylbenzenesulfonate L-Phenylalanine 2,2,2-Trichloroethyl Ester, also known by its CAS number 69472-84-0, is a chemical compound that combines the amino acid phenylalanine with a sulfonate and a trichloroethyl ester group. This compound has garnered attention in biochemical research for its potential biological activities, particularly in the context of drug development and amino acid chemistry.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈Cl₃N₁O₃S |

| Molecular Weight | 468.7791 g/mol |

| CAS Number | 69472-84-0 |

| Appearance | Light Pink Solid |

Structure

The structure of this compound features a phenylalanine backbone modified by a 4-methylbenzenesulfonate and a trichloroethyl ester group. This unique combination may influence its solubility, reactivity, and biological interactions.

Research indicates that compounds similar to 4-Methylbenzenesulfonate L-Phenylalanine derivatives can exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that sulfonate esters can possess antimicrobial activity against certain bacterial strains.

- Inhibition of Enzymatic Activity : The presence of the sulfonate group may inhibit specific enzymes, potentially affecting metabolic pathways.

- Neuroprotective Effects : Amino acid derivatives have been studied for their neuroprotective properties, which could be relevant in neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of sulfonate esters found that certain derivatives demonstrated significant inhibition against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes .

- Enzyme Inhibition : Research on similar compounds revealed that modifications to the phenylalanine structure could enhance the inhibition of proteolytic enzymes, which are critical in various biological processes .

- Neuroprotective Studies : In vitro studies have shown that amino acid esters can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Neuroprotective Effects |

|---|---|---|---|

| 4-Methylbenzenesulfonate L-Phenylalanine Ester | Moderate | Yes | Yes |

| Phenylalanine Derivative A | High | Moderate | Yes |

| Phenylalanine Derivative B | Low | Yes | No |

Propiedades

IUPAC Name |

4-methylbenzenesulfonic acid;2,2,2-trichloroethyl (2S)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl3NO2.C7H8O3S/c12-11(13,14)7-17-10(16)9(15)6-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9H,6-7,15H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSJOQRXWCOPOO-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC(Cl)(Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)OCC(Cl)(Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858016 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--2,2,2-trichloroethyl L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69472-84-0 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--2,2,2-trichloroethyl L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.